molecular formula C22H17NO2 B14899961 2-methyl-N-naphthalen-1-yl-5-phenylfuran-3-carboxamide

2-methyl-N-naphthalen-1-yl-5-phenylfuran-3-carboxamide

Cat. No.: B14899961
M. Wt: 327.4 g/mol
InChI Key: NAPQQDYOKARIPV-UHFFFAOYSA-N
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Description

2-methyl-N-(naphthalen-1-yl)-5-phenylfuran-3-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by its unique structure, which includes a furan ring substituted with a methyl group, a naphthyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(naphthalen-1-yl)-5-phenylfuran-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(naphthalen-1-yl)-5-phenylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-(naphthalen-1-yl)-5-phenylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-(naphthalen-1-yl)-5-phenylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(naphthalen-1-yl)acrylamide: This compound shares a similar naphthyl group but differs in the presence of an acrylamide moiety.

    5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide: This compound has a similar naphthyl group and amide linkage but differs in the presence of an amino group and a benzamide moiety.

Uniqueness

2-methyl-N-(naphthalen-1-yl)-5-phenylfuran-3-carboxamide is unique due to its specific combination of a furan ring with methyl, naphthyl, and phenyl groups

Properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

2-methyl-N-naphthalen-1-yl-5-phenylfuran-3-carboxamide

InChI

InChI=1S/C22H17NO2/c1-15-19(14-21(25-15)17-9-3-2-4-10-17)22(24)23-20-13-7-11-16-8-5-6-12-18(16)20/h2-14H,1H3,(H,23,24)

InChI Key

NAPQQDYOKARIPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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